2-Benzoxazolemethanethiol

CAS No.: 152298-09-4

Cat. No.: VC8076303

Molecular Formula: C8H7NOS

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152298-09-4 |

|---|---|

| Molecular Formula | C8H7NOS |

| Molecular Weight | 165.21 g/mol |

| IUPAC Name | 1,3-benzoxazol-2-ylmethanethiol |

| Standard InChI | InChI=1S/C8H7NOS/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2 |

| Standard InChI Key | DOHKESIGQLCYFU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(O2)CS |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CS |

Introduction

Structural and Chemical Characteristics

Molecular Structure

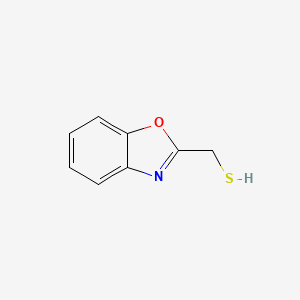

2-Benzoxazolemethanethiol consists of a benzoxazole ring (a fused benzene and oxazole system) with a methanethiol group at position 2. Key structural features include:

-

Benzoxazole core: Aromatic benzene fused with an oxazole ring containing oxygen and nitrogen atoms .

-

Methanethiol substituent: -CHSH group introduces nucleophilic and redox-active properties .

Table 1: Comparative Structural Data for Benzoxazole Derivatives

*Assumed analogous to 2-mercaptobenzoxazole derivatives.

Spectroscopic Properties

-

NMR: Benzoxazole protons typically appear as doublets in the aromatic region (δ 7.0–8.0 ppm), while the -CHSH group shows signals near δ 2.5–3.5 ppm .

-

IR: Strong absorption bands for C=S (∼1,100 cm) and S-H (∼2,550 cm) groups .

Synthesis and Reactivity

Condensation Methods

-

Green chemistry approach: Reaction of o-aminophenol with aldehydes or thioureas in the presence of catalysts like fly ash .

Example:

Smiles Rearrangement

-

Activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by nucleophilic substitution with amines :

Metal-Catalyzed Reactions

Reactivity

-

Thiol-disulfide exchange: The -SH group participates in redox reactions, forming disulfide bonds under oxidative conditions .

-

Coordination chemistry: Binds to transition metals (e.g., Pt, Al) via sulfur and nitrogen atoms, enabling catalytic or therapeutic applications .

Applications

Pharmaceutical and Biological Activities

-

Antimicrobial agents: Benzoxazole-thiol derivatives inhibit Staphylococcus aureus and Escherichia coli (MIC: 5–50 μg/mL) .

-

Anticancer potential: Platinum(II) complexes with benzoxazole-thiol ligands show cytotoxicity against lung cancer cells (IC: 10–50 μM) .

-

Enzyme inhibition: Acts as a reversible inhibitor of HIV reverse transcriptase (K: 1–10 μM) .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume